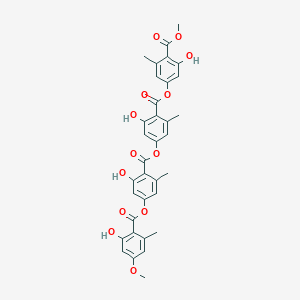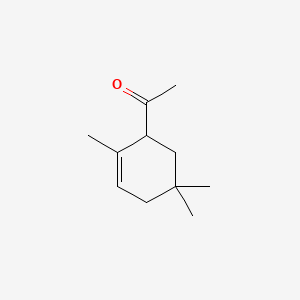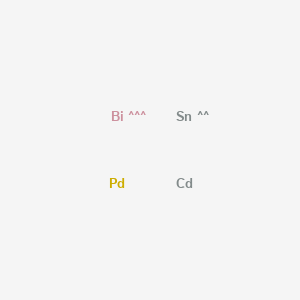
Aphthosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aphthosin is a tetrapeptide glycoside isolated from the lichen Peltigera aphthosa (L.) Willd. It is known for its unique structure and potential applications in various scientific fields. This compound has been studied for its biological activities and potential therapeutic uses.
Métodos De Preparación
The synthesis of aphthosin involves several steps. The total synthesis of this compound and other related lichen depsides has been described in the literature The synthetic route typically involves the esterification of orcinol derivatives, followed by glycosylation to form the tetrapeptide glycoside structure
Análisis De Reacciones Químicas
Aphthosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Aphthosin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of glycosides and depsides.
Biology: this compound’s biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological research.
Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is studied for its potential use in treating various diseases.
Industry: this compound’s unique structure and properties make it a candidate for use in industrial applications, such as in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of aphthosin involves its interaction with specific molecular targets and pathways. This compound’s bioactive properties are attributed to its ability to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to modulate cellular processes through its glycoside and depside structures.
Comparación Con Compuestos Similares
Aphthosin is unique due to its tetrapeptide glycoside structure. Similar compounds include other lichen depsides such as gyrophoric acid, methyl gyrophorate, and tenuiorin . These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific glycoside structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C34H30O13 |
|---|---|
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
[3-hydroxy-4-[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenoxy]carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C34H30O13/c1-15-7-19(43-5)11-23(35)28(15)32(40)46-21-9-17(3)30(25(37)13-21)34(42)47-22-10-18(4)29(26(38)14-22)33(41)45-20-8-16(2)27(24(36)12-20)31(39)44-6/h7-14,35-38H,1-6H3 |
Clave InChI |
VIOAANSIBLJPLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC4=CC(=C(C(=C4)C)C(=O)OC)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)

![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)

![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)
